molecular formula C22H20BrN3OS2 B11639973 2-Amino-1-(4-bromophenyl)-4-[2-(ethylsulfanyl)-3-thienyl]-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile CAS No. 476483-46-2

2-Amino-1-(4-bromophenyl)-4-[2-(ethylsulfanyl)-3-thienyl]-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile

Cat. No.: B11639973
CAS No.: 476483-46-2
M. Wt: 486.5 g/mol
InChI Key: ZUUGKQQVOIFLIT-UHFFFAOYSA-N
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Description

2-Amino-1-(4-bromophenyl)-4-[2-(ethylsulfanyl)-3-thienyl]-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile is a complex organic compound with a unique structure that includes a quinoline core, a bromophenyl group, and a thienyl group. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-(4-bromophenyl)-4-[2-(ethylsulfanyl)-3-thienyl]-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile typically involves multi-step organic reactions. The process may start with the preparation of the quinoline core, followed by the introduction of the bromophenyl and thienyl groups. Common reagents used in these reactions include bromine, thiophene, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, pressure, and the use of continuous flow reactors to ensure consistent and high-yield production.

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-(4-bromophenyl)-4-[2-(ethylsulfanyl)-3-thienyl]-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: The bromophenyl group can undergo substitution reactions, where the bromine atom is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of bromophenyl derivatives.

Scientific Research Applications

2-Amino-1-(4-bromophenyl)-4-[2-(ethylsulfanyl)-3-thienyl]-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile has several scientific research applications:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It may have potential as a bioactive molecule, with studies exploring its interactions with biological targets.

    Medicine: Research may investigate its potential as a therapeutic agent, particularly in areas like cancer or infectious diseases.

    Industry: The compound could be used in the development of new materials or as a precursor in the synthesis of other industrially relevant chemicals.

Mechanism of Action

The mechanism of action of 2-Amino-1-(4-bromophenyl)-4-[2-(ethylsulfanyl)-3-thienyl]-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to changes in cellular processes. The exact pathways involved would depend on the specific biological context and the compound’s structure-activity relationship.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-Amino-1-(4-bromophenyl)-4-[2-(ethylsulfanyl)-3-thienyl]-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile include other quinoline derivatives with different substituents on the phenyl and thienyl groups.

Uniqueness

What sets this compound apart is its specific combination of functional groups, which may confer unique chemical and biological properties. This uniqueness can be leveraged in research to explore new areas of chemistry and biology, potentially leading to novel applications and discoveries.

Properties

CAS No.

476483-46-2

Molecular Formula

C22H20BrN3OS2

Molecular Weight

486.5 g/mol

IUPAC Name

2-amino-1-(4-bromophenyl)-4-(2-ethylsulfanylthiophen-3-yl)-5-oxo-4,6,7,8-tetrahydroquinoline-3-carbonitrile

InChI

InChI=1S/C22H20BrN3OS2/c1-2-28-22-15(10-11-29-22)19-16(12-24)21(25)26(14-8-6-13(23)7-9-14)17-4-3-5-18(27)20(17)19/h6-11,19H,2-5,25H2,1H3

InChI Key

ZUUGKQQVOIFLIT-UHFFFAOYSA-N

Canonical SMILES

CCSC1=C(C=CS1)C2C(=C(N(C3=C2C(=O)CCC3)C4=CC=C(C=C4)Br)N)C#N

Origin of Product

United States

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